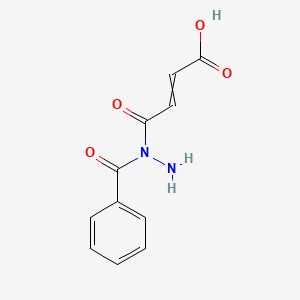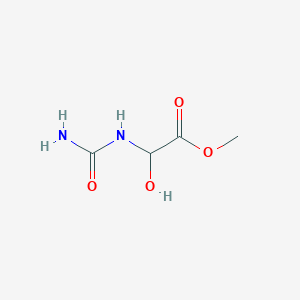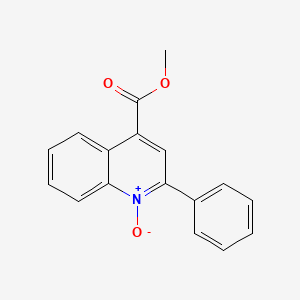
Methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of a methyl ester group at the 4-position and a phenyl group at the 2-position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. The Skraup synthesis involves the reaction of aniline with glycerol in the presence of an acid catalyst (such as sulfuric acid) and an oxidizing agent (such as nitrobenzene or arsenic acid). The reaction proceeds through the formation of acrolein, which undergoes cyclization with aniline to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
Applications De Recherche Scientifique
Methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A basic structure similar to methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate but without the ester and phenyl groups.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester and phenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
65417-19-8 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
methyl 1-oxido-2-phenylquinolin-1-ium-4-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-21-17(19)14-11-16(12-7-3-2-4-8-12)18(20)15-10-6-5-9-13(14)15/h2-11H,1H3 |
Clé InChI |
JNCWWYQDJHYKQD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=[N+](C2=CC=CC=C21)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
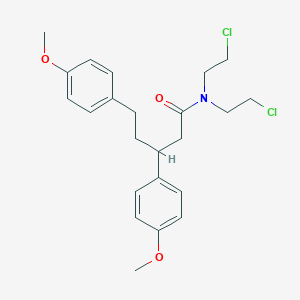
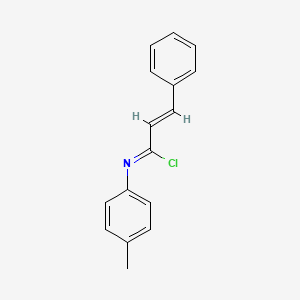
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
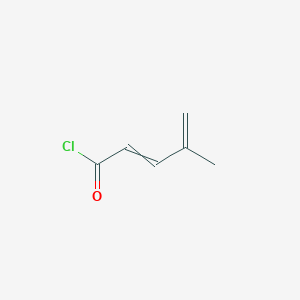
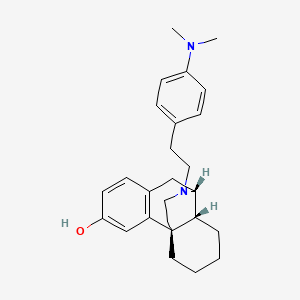
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)

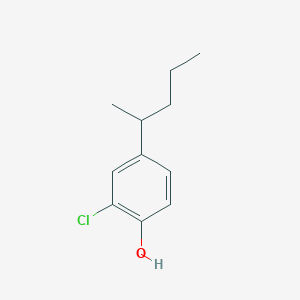

methanone](/img/structure/B14483493.png)
